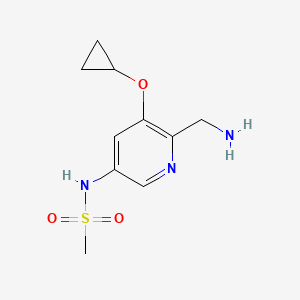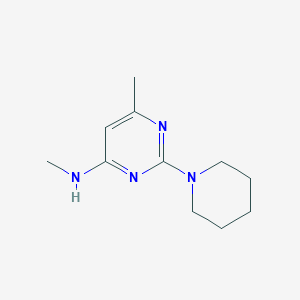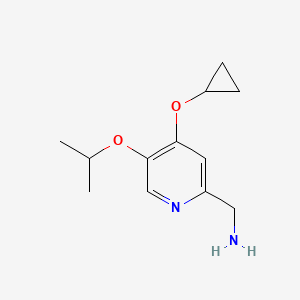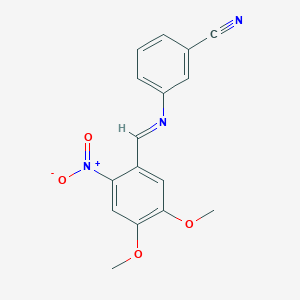
4-Cyclopropoxy-1,2-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-1,2-diiodobenzene: is an organic compound with the molecular formula C9H8I2O and a molecular weight of 385.97 g/mol . This compound is characterized by the presence of two iodine atoms and a cyclopropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1,2-diiodobenzene typically involves the Sonogashira cross-coupling reaction . This method uses 1,2-diiodobenzene as a starting material, which is reacted with a terminal alkyne in the presence of a palladium catalyst (Pd(PPh3)4), copper iodide (CuI), and a base such as triethylamine (TEA) in tetrahydrofuran (THF) solvent . The reaction is conducted at room temperature for several hours, followed by heating to complete the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki reaction to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended π-conjugated systems, while substitution reactions can yield various functionalized benzene derivatives .
Scientific Research Applications
4-Cyclopropoxy-1,2-diiodobenzene has several applications in scientific research, including:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development due to its ability to form diverse chemical structures.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1,2-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and the cyclopropoxy group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1,2-Diiodobenzene: Lacks the cyclopropoxy group but shares the diiodo substitution pattern.
4-Cyclopropoxy-1,3-diiodobenzene: A positional isomer with the iodine atoms in different positions on the benzene ring.
4-Cyclopropoxy-1,4-diiodobenzene: Another positional isomer with a different substitution pattern.
Uniqueness: 4-Cyclopropoxy-1,2-diiodobenzene is unique due to the specific positioning of the cyclopropoxy group and iodine atoms, which imparts distinct chemical reactivity and properties compared to its isomers .
Properties
Molecular Formula |
C9H8I2O |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
4-cyclopropyloxy-1,2-diiodobenzene |
InChI |
InChI=1S/C9H8I2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
QRMLXQFWLKDFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


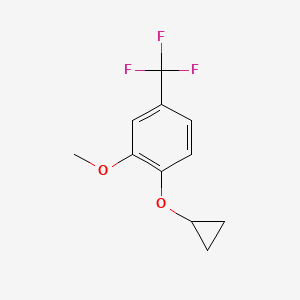
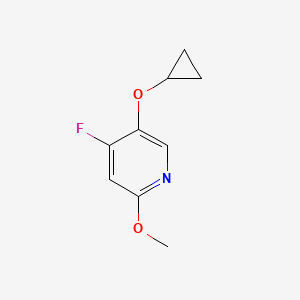
![N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811175.png)
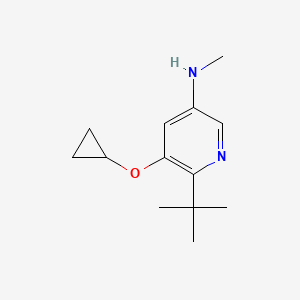


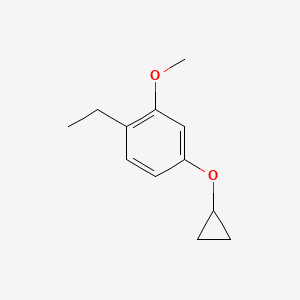
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)

